molecular formula C8H5ClF2N2 B1369632 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole CAS No. 847615-28-5

2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

Cat. No.: B1369632
CAS No.: 847615-28-5
M. Wt: 202.59 g/mol
InChI Key: XKSUDTNRLIXEFE-UHFFFAOYSA-N
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Description

“2-(chloromethyl)-5,6-difluoro-1H-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a bicyclic structure consisting of the fusion of benzene and imidazole .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives . The chloromethyl and difluoro groups might be introduced in subsequent steps, but without specific literature on this compound, it’s hard to detail the exact synthesis process.


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzimidazole core with a chloromethyl group attached at the 2-position and fluorine atoms at the 5 and 6 positions .


Chemical Reactions Analysis

Benzimidazoles, in general, can undergo various reactions depending on the functional groups present. For instance, the chloromethyl group might be susceptible to nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the chloromethyl and difluoro groups) would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Spectral Characterization

    2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole and its derivatives are synthesized and characterized using various spectroscopic methods, showing potential in the field of chemical sciences (Mahalakshmi & Chidambaranathan, 2015).

  • Structural Studies

    Extensive structural studies including X-ray crystallography and spectral analysis have been performed on 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole hydrochloride, contributing to the understanding of its molecular structure (Ghani & Mansour, 2012).

Antimicrobial and Antibacterial Applications

  • Antimicrobial Activity

    Various benzimidazole derivatives, including 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole, have been screened for antimicrobial activity, showing promising results against bacterial strains (Patil et al., 2016).

  • Antibacterial Potential

    Research has indicated significant antibacterial properties in derivatives of 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole, highlighting its potential in developing new antibacterial agents (Alasmary et al., 2015).

Anticancer and Antifungal Applications

  • Anticancer Agents

    Some benzimidazole derivatives, including those synthesized from 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole, have shown promising results as potential anticancer agents in various studies (Yurttaş et al., 2013).

  • Antifungal Properties

    The synthesis of benzimidazole analogs using 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole has led to compounds with significant antifungal properties, offering insights into new antifungal drug development (VijeyAanandhi & AnbhuleSachin, 2018).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. Benzimidazoles have a wide range of biological activities, including antiviral, antibacterial, and antifungal effects .

Future Directions

The future directions for this compound would depend on its potential applications. Given the wide range of activities associated with benzimidazole derivatives, it could be explored for various uses in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

2-(chloromethyl)-5,6-difluoro-1H-benzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the formation of covalent bonds, leading to enzyme inhibition or activation. Additionally, 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole can bind to DNA, potentially affecting gene expression and cellular function .

Cellular Effects

The effects of 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting the cell cycle . Furthermore, 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole can affect mitochondrial function, leading to changes in cellular energy production and metabolic flux .

Molecular Mechanism

At the molecular level, 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and DNA, leading to enzyme inhibition or activation and changes in gene expression . The compound’s chloromethyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and DNA . This reactivity is crucial for its ability to modulate biochemical pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At high doses, it can cause toxic or adverse effects, including organ damage and metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

2-(chloromethyl)-5,6-difluoro-1H-benzimidazole is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . The compound can also undergo phase II metabolic reactions, such as glucuronidation and sulfation, which further enhance its solubility and excretion . These metabolic pathways are crucial for determining the compound’s pharmacokinetics and potential toxicity .

Transport and Distribution

The transport and distribution of 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported into cells via specific transporters, where it accumulates in certain cellular compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . These factors determine the compound’s localization and accumulation in target tissues .

Subcellular Localization

The subcellular localization of 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole is critical for its activity and function. The compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . The subcellular distribution of 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole can influence its ability to interact with biomolecules and exert its biochemical effects .

Properties

IUPAC Name

2-(chloromethyl)-5,6-difluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2N2/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSUDTNRLIXEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=C(N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592505
Record name 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847615-28-5
Record name 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5,6-difluoro-1H-1,3-benzodiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1 g of 3,4-difluoro-1,2-phenylenediamine (6.94 mmol) and 0.983 g of chloro-acetic acid (10.41 mmol, 1.5 eq) in 13 mL of 4N aqueous HCl was heated to 100° C. for 3 h. The mixture was poured onto ice (10 g), neutralized by the addition of NH4OH and extracted with three 30 mL portions of ethyl acetate. The organic extracts were combined and dried over Na2SO4, filtered and concentrated by rotary evaporation to give 1.28 g of 2-chloromethyl-5,6-difluoro-1H-benzoimidazole as a brown solid. 1H NMR (300 MHz, CDCl3/CD3OD): δ 7.30-7.25 (m, 2H), 4.68 (s, 2H); MS (ESI): Calcd m/z for C8H5ClF2N2.H+=203.1. Found m/z=203.2/205.2 [(M+1)+/(M+3)+].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.983 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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